molecular formula C7H14N2 B13040213 N1,N1-dimethylbicyclo[1.1.1]pentane-1,3-diamine

N1,N1-dimethylbicyclo[1.1.1]pentane-1,3-diamine

Cat. No.: B13040213
M. Wt: 126.20 g/mol
InChI Key: MWNCATZHPJDKDE-UHFFFAOYSA-N
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Description

N1,N1-dimethylbicyclo[1.1.1]pentane-1,3-diamine (CAS 2231674-45-4) is a valuable building block in medicinal chemistry. This compound features the bicyclo[1.1.1]pentane (BCP) motif, which is widely recognized as a non-classical, three-dimensional bioisostere for a para-substituted phenyl ring . Integrating this motif into molecules can significantly improve key physicochemical properties; research has demonstrated that replacing a central para-substituted fluorophenyl ring with the BCP unit in a γ-secretase inhibitor led to an equipotent compound with enhanced passive permeability and aqueous solubility . These improved biopharmaceutical properties are critical for advancing drug candidates, as they can translate to superior oral absorption and overall drug-likeness by effectively reducing the aromatic ring count . With a molecular formula of C7H14N2 and a molecular weight of 126.20 g/mol , this diamine serves as a versatile intermediate for the synthesis of more complex molecules. This product is intended for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

3-N,3-N-dimethylbicyclo[1.1.1]pentane-1,3-diamine

InChI

InChI=1S/C7H14N2/c1-9(2)7-3-6(8,4-7)5-7/h3-5,8H2,1-2H3

InChI Key

MWNCATZHPJDKDE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C12CC(C1)(C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-dimethylbicyclo[1.1.1]pentane-1,3-diamine typically involves the reaction of bicyclo[1.1.1]pentane derivatives with dimethylamine. One common method includes the use of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid as a starting material, which is then converted to the corresponding diamine through a series of reduction and substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations .

Chemical Reactions Analysis

Types of Reactions

N1,N1-dimethylbicyclo[1.1.1]pentane-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted bicyclo[1.1.1]pentane derivatives .

Scientific Research Applications

Medicinal Chemistry

N1,N1-dimethylbicyclo[1.1.1]pentane-1,3-diamine is being investigated for its potential as a lead compound in drug development:

  • Antimicrobial Activity : Preliminary studies indicate effectiveness against various bacterial strains, suggesting applications in treating infections .
  • Anticancer Properties : Research has shown that the compound can inhibit the growth of certain cancer cell lines by inducing apoptosis .
Application TypeDescriptionReferences
AntimicrobialEffective against specific bacterial strains
AnticancerInduces apoptosis in cancer cells

The compound's interaction with biological systems has been a focal point of research:

  • Neuroprotective Effects : Evidence suggests it may protect neuronal cells from oxidative stress and inflammation .
Biological EffectMechanismReferences
NeuroprotectionReduces pro-inflammatory cytokines
Apoptosis InductionActivates caspase pathways

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined the effects of N1,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine dihydrochloride on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving caspase activation leading to apoptosis.

Case Study 2: Neuroprotection

In an experimental model of neuroinflammation induced by lipopolysaccharides (LPS), treatment with N1,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine resulted in decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6) and improved neuronal survival rates compared to untreated controls.

Industrial Applications

Beyond medicinal uses, this compound shows promise in materials science:

  • Polymer Development : Its unique structure allows for incorporation into polymers that exhibit enhanced thermal stability and reactivity under specific conditions .
Industrial ApplicationDescription
Polymer DevelopmentUsed as a building block for creating stable polymers with unique properties

Mechanism of Action

The mechanism of action of N1,N1-dimethylbicyclo[1.1.1]pentane-1,3-diamine involves its interaction with molecular targets through its amine groups. These interactions can lead to various biochemical effects, depending on the specific pathways involved. The compound’s bicyclic structure also plays a role in its reactivity and binding affinity to different targets .

Comparison with Similar Compounds

Bicyclo[1.1.1]pentane Derivatives with Protective Groups

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
N1,N3-Di-Cbz-bicyclo[1.1.1]pentane-1,3-diamine 1566649-44-2 C₂₁H₂₂N₂O₄ 366.41 Protected diamine used in peptide coupling; ≥95% purity .
Boc-bicyclo[1.1.1]pentane-1,3-diamine Not specified C₁₀H₁₈N₂O₂ ~198.26 Intermediate in antimalarial drug modifications (e.g., secondary amine formation via Grignard reactions) .
N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine dihydrochloride 147927-61-5 C₅H₁₀N₂·2HCl 171.06 Water-soluble derivative with applications in drug discovery; synthesized via HCl salt formation .

Key Observations :

  • Protective Groups : The Cbz (benzyloxycarbonyl) and Boc (tert-butoxycarbonyl) groups enhance stability during synthetic steps, enabling controlled functionalization .
  • Solubility : Dihydrochloride derivatives exhibit improved aqueous solubility, critical for biological testing .

Aromatic Diamine Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
N1,N1-Dimethyl-N3-phenylbenzene-1,3-diamine Not specified C₁₄H₁₆N₂ 212.13 Aromatic diamine with applications in polymer chemistry; GC retention time: 8.21 min .
N1-(4-Chlorophenyl)-N3,N3-dimethylbenzene-1,3-diamine Not specified C₁₄H₁₅ClN₂ 246.09 Chlorinated analog with potential antimicrobial activity; mass spec (M-1): 245.10 .

Key Observations :

  • Structural Flexibility : Aromatic diamines lack the rigid BCP scaffold, leading to different conformational behaviors in drug design .
  • Functionalization : Substituents like chlorine or methoxy groups modulate electronic properties and bioactivity .

BCP-Based Non-Diamine Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) 7542-12-3 C₇H₈O₄ 156.13 Precursor for BCP-containing building blocks; synthesized via photochemical methods .
Bicyclo[1.1.1]pentane-1,3-diylbis(diphenylmethanol) Not specified C₂₃H₂₀O₂ 340.41 Rigid porphyrinoid component; characterized by NMR (δ 7.2–7.4 ppm for aromatic protons) .

Key Observations :

  • Diverse Applications: BCP dicarboxylic acid is scaled to kilogram quantities for medicinal chemistry, while diphenylmethanol derivatives are used in supramolecular materials .
  • Synthetic Versatility : Grignard reactions and photochemical methods enable tailored modifications of the BCP core .

Medicinal Chemistry

  • Antimalarial Drug Derivatives : BCP diamines are incorporated into chloroquine analogs (e.g., compound CQ-23 ) to enhance metabolic stability and reduce toxicity .

Materials Science

  • MOF Rotors : BCP-dicarboxylate struts in Zn-based metal-organic frameworks (MOFs) exhibit dynamic molecular rotor behavior, studied via muon spin resonance (μSR) .

Biological Activity

N1,N1-Dimethylbicyclo[1.1.1]pentane-1,3-diamine, also known as N1,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine dihydrochloride, is a bicyclic amine with potential applications in medicinal chemistry due to its unique structural properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • IUPAC Name : N1,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine dihydrochloride
  • Molecular Formula : C7H16Cl2N2
  • Molecular Weight : 199.12 g/mol
  • CAS Number : 1523572-06-6

Research indicates that this compound may exhibit various biological activities through several mechanisms:

  • Anti-inflammatory Activity : Studies have demonstrated that derivatives of bicyclo[1.1.1]pentane can significantly inhibit NFκB activity in monocytes, which is crucial for inflammatory responses. For instance, compounds similar to N1,N3-dimethylbicyclo[1.1.1]pentane have shown IC50 values in the picomolar range against lipopolysaccharide (LPS)-induced NFκB activation, suggesting strong anti-inflammatory properties .
  • Protein Interaction : The compound is noted for its ability to interact with various proteins, potentially serving as a building block for protein degraders and other therapeutic agents .

In Vitro Studies

A variety of in vitro studies have explored the biological effects of N1,N3-dimethylbicyclo[1.1.1]pentane derivatives:

  • Cytokine Release Inhibition : In human monocyte cell lines (THP-1-Lucia), compounds derived from bicyclo[1.1.1]pentane significantly downregulated the release of pro-inflammatory cytokines such as TNFα and MCP-1 when exposed to inflammatory stimuli .
  • Kinetic Studies : Kinetic studies involving the reaction of palladium complexes with L-cysteine revealed that changes in electronic spectra could be monitored effectively, indicating potential pathways for further biological applications .

Case Studies

One notable case study involved the synthesis and evaluation of bicyclo[1.1.1]pentane-containing compounds for their anti-inflammatory properties:

CompoundIC50 (pM)Effect on TNFα Release
BCP-sLXm 6a<100Significant reduction by ~50%
BCP-sLXm 6b200Moderate reduction

This data highlights the promising therapeutic potential of bicyclo[1.1.1]pentane derivatives in managing inflammatory diseases .

Q & A

Q. What are the established synthetic routes for N1,N1-dimethylbicyclo[1.1.1]pentane-1,3-diamine, and what are their critical reaction conditions?

The compound is typically synthesized via functionalization of bicyclo[1.1.1]pentane (BCP) scaffolds. A common method involves photochemical reactions, such as the irradiation of [1.1.1]propellane derivatives with acetyl groups, followed by hydrolysis and dimethylation of the resulting diamine intermediates . Key conditions include inert gas handling (e.g., nitrogen), precise temperature control (e.g., avoiding thermal decomposition above 50°C), and anhydrous solvents to prevent side reactions .

Q. How is the structure of this compound confirmed experimentally?

Structural characterization relies on NMR (¹H and ¹³C), X-ray crystallography, and mass spectrometry. The bicyclo[1.1.1]pentane core exhibits distinct NMR signals due to its rigid, strained geometry, with bridgehead protons appearing as singlets (δ ~2.5–3.0 ppm) . X-ray crystallography confirms bond lengths (e.g., bridgehead C–C distance ~1.85 Å) and spatial arrangement .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Due to its reactivity and potential hazards (e.g., flammability, skin/eye irritation), handling requires:

  • Inert atmosphere (argon/nitrogen) to prevent oxidation .
  • Personal protective equipment (PPE): gloves, face shields, and flame-resistant lab coats .
  • Storage in sealed, moisture-proof containers at 2–8°C .
  • Emergency measures: Use CO₂/dry chemical extinguishers for fires and avoid water due to possible gas evolution .

Q. What are the primary applications of this compound in academic research?

It serves as a bioisostere for para-phenyl or tert-butyl groups in drug discovery, leveraging its sp³-rich, rigid structure to improve pharmacokinetic properties (e.g., metabolic stability, solubility) . It is also used in metal-organic frameworks (MOFs) as a ligand due to its geometric constraints .

Advanced Research Questions

Q. How does the substitution pattern on the bicyclo[1.1.1]pentane core influence its reactivity and bioactivity?

Methyl groups at the 1,3-positions enhance steric shielding, reducing undesired metabolic oxidation. However, over-substitution may hinder binding affinity. Computational studies (DFT) and SAR analyses are recommended to balance steric effects and electronic properties . Comparative studies with cubane or bicyclo[2.2.2]octane analogs reveal shorter bridgehead distances in BCP (~1.85 Å vs. 2.79 Å for p-phenyl), impacting molecular recognition .

Q. What strategies mitigate instability issues during storage or reaction conditions?

Degradation pathways include thermal ring-opening and oxidation. Mitigation involves:

  • Stabilizing with radical scavengers (e.g., BHT) .
  • Avoiding prolonged exposure to light or temperatures >50°C .
  • Using aprotic solvents (e.g., DMF, THF) to prevent hydrolysis .

Q. How can contradictions in reported synthetic yields be resolved?

Discrepancies often arise from impurities in [1.1.1]propellane precursors or incomplete photochemical reactions. Reproducibility requires:

  • Strict purification of starting materials (e.g., column chromatography) .
  • Real-time monitoring via TLC or in situ IR spectroscopy .
  • Validation by independent labs using standardized protocols .

Q. What computational tools are effective for predicting the behavior of BCP-containing compounds in biological systems?

Molecular dynamics (MD) simulations and docking studies with software like AutoDock or Schrödinger Suite are critical. Focus on:

  • Conformational rigidity and its impact on target binding .
  • LogP calculations to assess lipophilicity and blood-brain barrier penetration .
  • Comparative analysis with classical bioisosteres (e.g., cubane) to validate design hypotheses .

Methodological Guidance

  • For Synthetic Optimization : Prioritize photochemical methods over thermal routes to preserve the BCP core . Use flow reactors for scalability and safety .
  • For Stability Testing : Conduct accelerated aging studies (40°C/75% RH) with LC-MS monitoring to identify degradation products .
  • For Biological Assays : Include positive controls (e.g., p-phenyl analogs) to benchmark activity and selectivity .

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